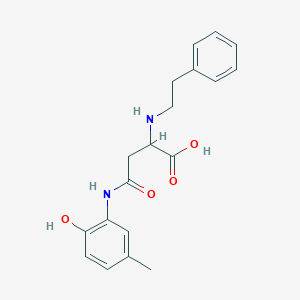
4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the treatment of immunologic diseases and various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound acts as a DP2 receptor antagonist , which is significant in the context of treating asthma and allergic inflammation. By blocking the DP2 receptor, the compound may inhibit the inflammatory pathways associated with these conditions .
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- Anti-inflammatory Effects : The compound demonstrated potent anti-inflammatory properties, which were attributed to its ability to inhibit specific signaling pathways involved in inflammation.
- Cytotoxicity : Studies have shown that while the compound exhibits significant biological activity, it maintains relatively low cytotoxicity, making it a candidate for further drug development .
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Immunologic Diseases : In a study focused on immunologic diseases, the compound was shown to significantly reduce inflammation markers in mouse models. The effective dosage ranged from 10 to 50 mg/kg, indicating a promising therapeutic window for clinical applications .
- Cancer Research : The compound was tested for its anti-cancer properties against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at concentrations ranging from 5 to 20 µM. Mechanistically, it induced apoptosis and inhibited cell cycle progression at the G2/M phase .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use. Further studies are needed to fully elucidate its metabolic pathways and potential interactions with other drugs .
Propiedades
IUPAC Name |
4-(2-hydroxy-5-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-7-8-17(22)15(11-13)21-18(23)12-16(19(24)25)20-10-9-14-5-3-2-4-6-14/h2-8,11,16,20,22H,9-10,12H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSGECGUAKDNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














